molecular formula C10H7NO2 B1331352 Isoquinoline-5-carboxylic acid CAS No. 27810-64-6

Isoquinoline-5-carboxylic acid

Cat. No.: B1331352
CAS No.: 27810-64-6
M. Wt: 173.17 g/mol
InChI Key: ZIPLFLRGHZAXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-1442 is a compound developed by Daiichi Sankyo Co., Ltd. It is a cholesteryl ester transfer protein inhibitor, which means it inhibits the activity of cholesteryl ester transfer protein. This protein plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins, which are essential for lipid metabolism. DS-1442 has been studied for its potential to treat dyslipidemias and reduce atherosclerosis by elevating high-density lipoprotein cholesterol and reducing non-high-density lipoprotein cholesterol .

Preparation Methods

The specific synthetic routes and reaction conditions for DS-1442 are proprietary and not publicly disclosed in detailIndustrial production methods would likely involve large-scale chemical synthesis processes, ensuring the purity and consistency of the compound for pharmaceutical use .

Chemical Reactions Analysis

DS-1442 undergoes various chemical reactions, primarily focusing on its interaction with cholesteryl ester transfer protein. The compound’s activity involves binding to the protein and inhibiting its function. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the binding process. The major products formed from these reactions are the inhibited cholesteryl ester transfer protein complexes, which result in altered lipid metabolism .

Scientific Research Applications

DS-1442 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying cholesteryl ester transfer protein inhibition and its effects on lipid metabolism. In biology, it is used to investigate the role of cholesteryl ester transfer protein in various physiological processes. In medicine, DS-1442 has shown promise in treating dyslipidemias and reducing atherosclerosis, making it a potential therapeutic agent for cardiovascular diseases. In the industry, it could be used in the development of new drugs targeting lipid metabolism disorders .

Comparison with Similar Compounds

DS-1442 is unique in its specific inhibition of cholesteryl ester transfer protein, which sets it apart from other compounds targeting lipid metabolism. Similar compounds include torcetrapib, anacetrapib, and evacetrapib, which also inhibit cholesteryl ester transfer protein but differ in their chemical structures and pharmacokinetic properties. DS-1442’s uniqueness lies in its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

isoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLFLRGHZAXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950491
Record name Isoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27810-64-6
Record name 27810-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Isoquinoline-5-carboxylic acid
Reactant of Route 3
Isoquinoline-5-carboxylic acid
Reactant of Route 4
Isoquinoline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Isoquinoline-5-carboxylic acid
Reactant of Route 6
Isoquinoline-5-carboxylic acid
Customer
Q & A

Q1: Why is Isoquinoline-5-carboxylic acid being investigated in the context of pharmaceutical cocrystals?

A1: While the abstract doesn't delve into the specific properties of each base used, it highlights a common challenge in drug development: poor aqueous solubility of potential drug candidates. This often leads to poor absorption and low bioavailability, hindering the drug's effectiveness. This compound, being an organic base, has the potential to form ionic cocrystals with phosphoric acid (PA) and dihydrogen phosphate (DHP) salts. The research focuses on these types of cocrystals as a strategy to potentially improve the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound. []

Q2: What is the significance of identifying Hydrogen Bonding Motifs (HBMs) in these cocrystals?

A2: Understanding the specific HBMs formed between this compound, DHP anions, and PA molecules provides insights into the stability and predictability of these cocrystals. [] Crystal engineering relies on predicting and controlling these interactions to design cocrystals with desired properties. By identifying 46 distinct HBMs in DHP:PA ionic cocrystals, the researchers contribute valuable knowledge for future rational design efforts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.